molecular formula C13H12F3N3OS B2872244 5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 1159976-73-4

5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2872244
CAS No.: 1159976-73-4
M. Wt: 315.31
InChI Key: GUZXGBHRBKBCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted at position 4 with a methyl group, at position 5 with a hydroxyiminoethyl group, and at the 2-amine position with a 3-(trifluoromethyl)phenyl moiety. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and polar interactions .

Properties

IUPAC Name

N-[1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-7-11(8(2)19-20)21-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,20H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZXGBHRBKBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative with notable biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including viral infections and cancer. The following sections detail its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C13H12F3N3OS
  • Molar Mass : 315.31 g/mol
  • CAS Number : 1159976-73-4

Antiviral Properties

Recent studies have highlighted the antiviral properties of thiazole derivatives, including the compound . For example, compounds similar to this compound have been shown to inhibit viral replication effectively:

  • Inhibition of HCV Replication : At concentrations ranging from 10–100 μg/mL, thiazole derivatives have demonstrated significant efficacy in blocking the proliferation of Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase activity, with IC50 values reported around 32.2 μM for some derivatives .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been extensively studied for their ability to induce apoptosis in various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies indicate that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. For instance, certain thiazole derivatives exhibited IC50 values lower than 10 μM against human cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in several cancer models, leading to increased apoptosis rates.

Research Findings and Case Studies

StudyFindings
Demonstrated that thiazole compounds exhibit antiviral activity against HCV with significant inhibition rates.
Reported cytotoxic effects on various cancer cell lines with promising IC50 values indicating potential for therapeutic use.
Analyzed structure-activity relationships (SAR) showing that specific substitutions on the thiazole ring enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Substituent Variations and Electronic Effects
Compound Name Substituents (Thiazole Positions) Key Functional Groups Biological Activity/Notes Reference
5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine 4-Me, 5-(hydroxyiminoethyl), N-3-CF3Ph Hydroxyimino, CF3 Potential H-bond donor; high lipophilicity -
4-(4′-Nitrophenyl)thiazol-2-amine 4-Ph(NO2) Nitro (electron-withdrawing) Antiproliferative properties; 94% yield
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 5-(CF3Ph-CH2) CF3, benzyl High lipophilicity; lacks H-bonding groups
5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-amine 5-(Cl2Ph-CH2) Dichloro, benzyl Plant root development activator
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core, 4-ClPh-CH=N, 4-MePh Chlorobenzylidene, methylphenyl Insecticidal/fungicidal activity

Key Observations :

  • Electron-withdrawing groups (e.g., NO2 in , CF3 in ) enhance reactivity and stability but may reduce solubility. The target compound balances this with a polar hydroxyimino group.
  • Lipophilicity : Trifluoromethyl and benzyl groups () increase membrane permeability, critical for bioavailability.
Pharmacological Implications
  • The hydroxyiminoethyl group may improve target binding via H-bonding, contrasting with purely lipophilic analogs like .
  • Trifluoromethylphenyl vs.

Research Findings and Data

Structural-Activity Relationships (SAR)
  • Hydroxyiminoethyl vs. Benzyl: Polar substituents (target compound) may enhance solubility but reduce blood-brain barrier penetration compared to benzyl groups ().
  • CF3 vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.